Tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-yl)carbamate physical and chemical properties
Tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-yl)carbamate physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-yl)carbamate, a key intermediate in medicinal chemistry. We will delve into its structural characteristics, reactivity, and the experimental protocols necessary for its synthesis and characterization, offering insights grounded in established chemical principles.
Introduction: The Significance of the Tetrahydroquinoline Scaffold and Boc Protection
The 1,2,3,4-tetrahydroquinoline ring system is a prevalent scaffold in a multitude of biologically active compounds and natural products. Its rigid, three-dimensional structure provides a valuable framework for the design of molecules that can interact with high specificity and affinity to biological targets. The strategic functionalization of this core structure is paramount in the development of novel therapeutic agents.
The introduction of a carbamate protecting group, specifically the tert-butoxycarbonyl (Boc) group, at the 5-amino position of the tetrahydroquinoline ring serves a critical role in multi-step organic synthesis. The Boc group is a widely utilized amine protecting group due to its stability under a broad range of reaction conditions, yet it can be readily removed under acidic conditions. This allows for selective manipulation of other functional groups within the molecule, a cornerstone of modern drug discovery and development. This guide will focus on the specific properties and synthesis of the 5-substituted isomer, tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-yl)carbamate.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. The following section details the known characteristics of tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-yl)carbamate.
| Property | Value | Source |
| CAS Number | 885951-72-4 | [1] |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [2] |
| Molecular Weight | 248.32 g/mol | [2] |
| Appearance | Solid (Predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as methanol, chloroform, and methylene chloride. | [3] |
Hazard Information: This compound is classified with the following hazards:
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Skin Irritation (Category 2) [1]
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Eye Irritation (Category 2A) [1]
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Specific Target Organ Toxicity — Single Exposure (Category 3) [1]
Synthesis and Reactivity
The synthesis of tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-yl)carbamate typically involves a two-step process: the synthesis of the 5-amino-1,2,3,4-tetrahydroquinoline precursor, followed by the protection of the amino group with a Boc group.
Synthesis of 5-Amino-1,2,3,4-tetrahydroquinoline
The synthesis of the 5-amino-1,2,3,4-tetrahydroquinoline core can be achieved through various established methods for the reduction of the corresponding quinoline derivative. A common approach involves the catalytic hydrogenation of 5-nitroquinoline followed by reduction of the pyridine ring.
Boc Protection of the Amino Group
The protection of the primary amine at the 5-position is a standard procedure in organic synthesis. The use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base is the most common and efficient method.
Experimental Protocol: Boc Protection of 5-Amino-1,2,3,4-tetrahydroquinoline
This protocol describes a general procedure for the Boc protection of an aromatic amine.
Materials:
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5-Amino-1,2,3,4-tetrahydroquinoline
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Triethylamine (TEA) or another suitable base
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Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Rotary evaporator
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Magnetic stirrer and stir bar
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Round-bottom flask
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Separatory funnel
Procedure:
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In a clean, dry round-bottom flask, dissolve 5-amino-1,2,3,4-tetrahydroquinoline (1.0 equivalent) in the chosen anhydrous solvent.
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Add triethylamine (1.1 to 1.5 equivalents) to the solution and stir at room temperature.
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Slowly add a solution of di-tert-butyl dicarbonate (1.1 to 1.2 equivalents) in the same solvent to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
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Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM).
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Wash the combined organic layers with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-yl)carbamate.
Causality Behind Experimental Choices: The use of a slight excess of the Boc anhydride and base ensures the complete conversion of the starting amine. The aqueous workup is necessary to remove the excess base and other water-soluble byproducts. Drying the organic layer is crucial before solvent removal to prevent the hydrolysis of the product.
Reactivity and Deprotection
The Boc group is stable to a wide range of nucleophilic and basic conditions, making it an excellent protecting group. Its primary reactivity lies in its lability under acidic conditions.
Deprotection of the Boc Group:
The removal of the Boc group is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in a protic solvent like methanol or dioxane. The reaction proceeds via the formation of a tert-butyl cation, which is then quenched.
Experimental Protocol: Deprotection of tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-yl)carbamate
Materials:
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tert-Butyl N-(1,2,3,4-tetrahydroquinolin-5-yl)carbamate
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine
-
Anhydrous sodium sulfate
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Rotary evaporator
Procedure:
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Dissolve the Boc-protected compound in DCM in a round-bottom flask.
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Cool the solution in an ice bath and add TFA dropwise.
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Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
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Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
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Extract the aqueous layer with DCM.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected 5-amino-1,2,3,4-tetrahydroquinoline.
Caption: Mechanism of Boc deprotection under acidic conditions.
Spectral Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the tetrahydroquinoline ring protons and the tert-butyl group. The aromatic protons will appear as a set of multiplets in the aromatic region (typically δ 6.5-7.5 ppm). The aliphatic protons of the tetrahydroquinoline ring will show complex multiplets in the upfield region (δ 1.5-3.5 ppm). A prominent singlet corresponding to the nine equivalent protons of the tert-butyl group will be observed around δ 1.5 ppm. The NH proton of the carbamate and the NH proton of the tetrahydroquinoline ring will appear as broad singlets, with their chemical shifts being concentration and solvent dependent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display 14 distinct signals corresponding to the 14 carbon atoms in the molecule. The carbonyl carbon of the carbamate group will resonate downfield (around δ 155 ppm). The quaternary carbon of the tert-butyl group will appear around δ 80 ppm, and the methyl carbons of the tert-butyl group will be observed upfield (around δ 28 ppm). The aromatic and aliphatic carbons of the tetrahydroquinoline ring will have characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A strong C=O stretching vibration for the carbamate carbonyl group is expected around 1680-1720 cm⁻¹. The N-H stretching vibrations for the carbamate and the tetrahydroquinoline amine will appear in the region of 3200-3500 cm⁻¹. C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule will also be present.
Mass Spectrometry
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (248.32 g/mol ). Fragmentation patterns will likely involve the loss of the tert-butyl group or the entire Boc group.
Applications in Drug Development
tert-Butyl N-(1,2,3,4-tetrahydroquinolin-5-yl)carbamate serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of the protected amino group at the 5-position allows for further functionalization of the tetrahydroquinoline scaffold. For instance, the secondary amine of the tetrahydroquinoline ring can be alkylated or acylated, and the Boc-protected amino group can be deprotected and subsequently modified to introduce various pharmacophores. This versatility makes it a valuable intermediate for the construction of compound libraries for high-throughput screening in drug discovery programs. The tetrahydroquinoline core itself is found in compounds with a wide range of biological activities, including but not limited to, anticancer, antiviral, and neuroprotective agents.
Conclusion
tert-Butyl N-(1,2,3,4-tetrahydroquinolin-5-yl)carbamate is a key synthetic intermediate whose physicochemical properties and reactivity are of significant interest to researchers in medicinal chemistry and drug development. This guide has provided a detailed overview of its known properties, a reliable protocol for its synthesis via Boc protection, and an outline of its expected spectral characteristics. A thorough understanding of this molecule's behavior is essential for its effective utilization in the synthesis of novel and potentially life-saving therapeutics.
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